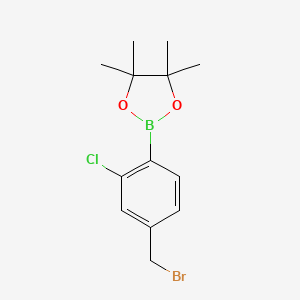

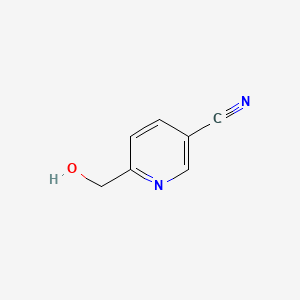

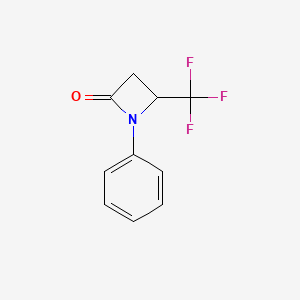

![molecular formula C10H9F3O B580683 2-[3-(三氟甲基)苯基]丙醛 CAS No. 1034094-54-6](/img/structure/B580683.png)

2-[3-(三氟甲基)苯基]丙醛

描述

“2-[3-(Trifluoromethyl)phenyl]propanal” is an organic compound with a molecular weight of 202.18 . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of “2-[3-(Trifluoromethyl)phenyl]propanal” involves a Mizoroki–Heck cross-coupling reaction between 1-bromo-3-(trifluoromethyl)benzene and acroleine diethyl acetal, catalyzed by Pd(OAc)2 in the presence of nBu4NOAc (tetrabutylammonium acetate). This is followed by a hydrogenation reaction of the crude mixture of products in a cascade process .Molecular Structure Analysis

The molecular structure of “2-[3-(Trifluoromethyl)phenyl]propanal” can be represented by the linear formula C10H9F3O .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-[3-(Trifluoromethyl)phenyl]propanal” include a Mizoroki–Heck cross-coupling reaction and a hydrogenation reaction .Physical And Chemical Properties Analysis

“2-[3-(Trifluoromethyl)phenyl]propanal” is a liquid at room temperature with a molecular weight of 202.18 .科学研究应用

当然!以下是关于 2-[3-(三氟甲基)苯基]丙醛在科学研究应用方面的综合分析,重点关注六个独特的领域:

药物合成

2-[3-(三氟甲基)苯基]丙醛: 是合成各种药物化合物的重要中间体。 它在西那卡塞盐酸盐的生产中尤为重要,西那卡塞盐酸盐是一种钙调蛋白激动剂药物,用于治疗甲状旁腺癌患者的继发性甲状旁腺功能亢进和高钙血症 . 该化合物独特的结构允许高效的合成工艺,包括铃木-宫浦交叉偶联反应和氢化 .

农药开发

在农药研究中,2-[3-(三氟甲基)苯基]丙醛被用于开发除草剂和杀虫剂。 其三氟甲基增强了这些农药的生物活性和环境稳定性,使其在害虫防治和作物保护方面更加有效 .

材料科学

该化合物还在材料科学领域被用于开发先进的聚合物和涂料。 三氟甲基有助于材料的疏水性和耐化学性,这对制造耐用且持久的产品有利 .

有机合成

在有机化学中,2-[3-(三氟甲基)苯基]丙醛作为合成复杂分子的通用构建块。 其反应性和稳定性使其成为各种合成途径的理想选择,包括形成杂环和其他官能化芳香族化合物 .

药物化学

药物化学家利用该化合物设计和合成新的候选药物。 已知三氟甲基增强药物的药代动力学特性,例如代谢稳定性和生物利用度,这对开发有效的治疗药物至关重要 .

催化研究

2-[3-(三氟甲基)苯基]丙醛: 用于催化研究,以开发新的催化体系。 其独特的结构可以影响催化剂的活性

作用机制

Target of Action

It is a key intermediate in the synthesis of cinacalcet , a calcimimetic drug used for the treatment of secondary hyperparathyroidism in patients with chronic renal disease and for the treatment of hypercalcemia in patients with parathyroid carcinoma .

Mode of Action

Its synthesis involves a mizoroki–heck cross-coupling reaction between 1-bromo-3-(trifluoromethyl)benzene and acroleine diethyl acetal, catalyzed by pd(oac)2 in the presence of nbu4noac (tetrabutylammonium acetate) .

Pharmacokinetics

It is reported to have high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is reported to be 1.97 (iLOGP) and 2.5 (XLOGP3) .

属性

IUPAC Name |

2-[3-(trifluoromethyl)phenyl]propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O/c1-7(6-14)8-3-2-4-9(5-8)10(11,12)13/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBJPVJBJDHJXEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)C1=CC(=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of detecting 2-[3-(Trifluoromethyl)phenyl]propanal in calcium-sensing receptor drugs?

A1: While the provided research [] focuses on the analytical method development for detecting 2-[3-(Trifluoromethyl)phenyl]propanal, it does not delve into the specific implications of its presence in calcium-sensing receptor drugs. Further research is needed to determine its potential effects on drug efficacy, safety, and stability. This highlights the importance of developing and validating sensitive analytical methods like the GC-MS method described in the paper to monitor even trace amounts of this impurity.

Q2: Can you summarize the analytical method used to detect 2-[3-(Trifluoromethyl)phenyl]propanal and its validation parameters?

A2: The research [] details a highly sensitive and specific gas chromatography-mass spectrometry (GC-MS) method for quantifying trace levels of 2-[3-(Trifluoromethyl)phenyl]propanal in calcium-sensing receptor drugs. The method utilizes a capillary column with a specific stationary phase (6% cyanopropyl phenyl and 94% dimethylpolysiloxane) and operates in electron ionization selective ion monitoring (SIM) mode.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

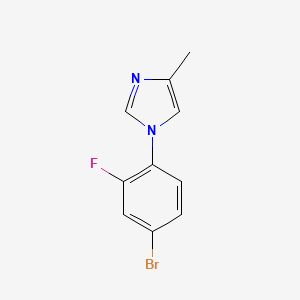

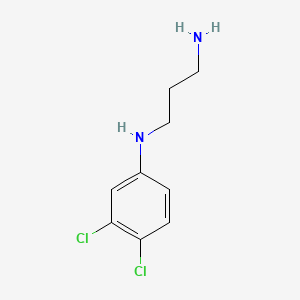

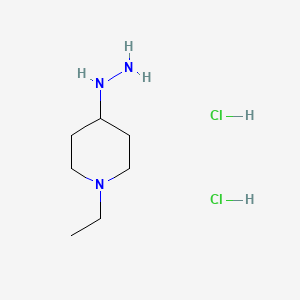

![7-Amino-[1,6]naphthyridine-2-carboxylic acid](/img/structure/B580602.png)

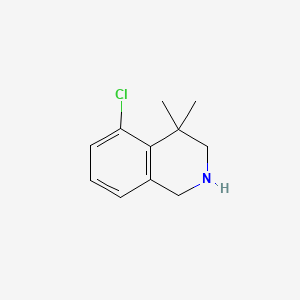

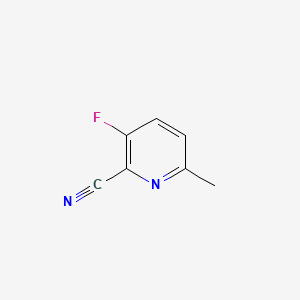

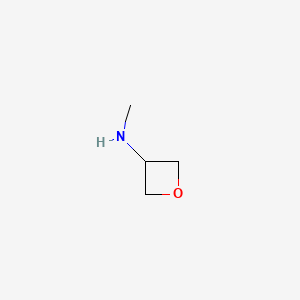

![2-Amino-9-[(2,3,5-tri-o-benzoyl-2-c-methyl-beta-d-ribofuranosyl)]-9h-purine](/img/structure/B580609.png)

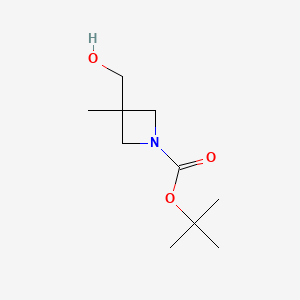

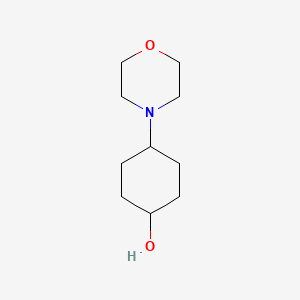

![5-Bromo-1-ethyl-6-fluoro-1H-benzo[d]imidazole](/img/structure/B580613.png)